3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C₁₂H₁₆O₃. It features a benzaldehyde functional group, characterized by the presence of a formyl group (-CHO) attached to a benzene ring that also contains a tert-butyl group and hydroxy and methoxy substituents. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features, which may influence its chemical reactivity and biological activity.
Synthesis of 3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde can be achieved through several methods:
These methods highlight the versatility of synthetic approaches available for this compound.
3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde has potential applications in various fields:
Several compounds share structural similarities with 3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde, allowing for comparative analysis:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-tert-butyl-2-hydroxy-5-methylbenzaldehyde | C₁₂H₁₆O₂ | Contains a methyl group instead of methoxy |
4-tert-butylphenol | C₁₄H₂₂O | Lacks an aldehyde functionality |
2-hydroxy-5-methoxybenzaldehyde | C₈H₈O₃ | Similar functional groups but different structure |
The uniqueness of 3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde lies in its combination of a tert-butyl group, hydroxyl group, methoxy group, and aldehyde functionality within a single molecule. This specific arrangement may confer distinct chemical reactivity and biological properties compared to similar compounds listed above.
3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde (CAS 123013-13-8) is a substituted aromatic aldehyde with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol. Its structure features a benzene ring substituted with three functional groups: a hydroxyl (-OH) group at position 2, a tert-butyl (-C(CH₃)₃) group at position 3, and a methoxy (-OCH₃) group at position 5 (Figure 1). The aldehyde functional group (-CHO) occupies position 1, completing the aromatic system.
The compound belongs to the salicylaldehyde derivative family, distinguished by its substitution pattern. Its classification spans:
The compound was first synthesized in the late 20th century, with its CAS registry entry created on October 25, 2006. Its development arose from efforts to modify salicylaldehyde’s reactivity and solubility for applications in coordination chemistry and organic synthesis.
These methods highlight the compound’s role in exploring sterically hindered aromatic systems for catalytic and materials science applications.
The IUPAC name 3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde follows systematic rules:
The aldehyde group receives the lowest possible locant (position 1), with subsequent substituents numbered to minimize their positions. This ensures consistency with IUPAC guidelines for polysubstituted aromatic compounds.
3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde occupies a niche in aromatic aldehyde chemistry due to its unique substitution pattern:
Irritant